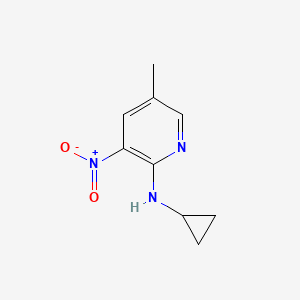

2-Cyclopropylamino-5-methyl-3-nitropyridine

説明

2-Cyclopropylamino-5-methyl-3-nitropyridine (CAS: 1033202-65-1) is a nitropyridine derivative featuring a cyclopropylamino substituent at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position. It serves as a versatile building block in organic synthesis, particularly in medicinal chemistry, due to its electron-deficient aromatic system and functional group diversity . The compound is commercially available with a purity of 98% (PY-7384, Combi-Blocks) but has been discontinued by CymitQuimica, affecting its accessibility .

特性

IUPAC Name |

N-cyclopropyl-5-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6-4-8(12(13)14)9(10-5-6)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYZDVJHHQGCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC2CC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674458 | |

| Record name | N-Cyclopropyl-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-65-1 | |

| Record name | N-Cyclopropyl-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitration of 3-Pyridine Derivatives

The initial step involves nitrating pyridine compounds to introduce the nitro group at the 3-position:

Research findings indicate that nitration is optimized by controlling temperature and solvent, with dichloromethane or nitromethane as preferred solvents. The process yields high-purity 3-nitropyridines suitable for subsequent chlorination.

Chlorination to Form 2-Chloro-3-Nitropyridine

Chlorination of the nitrated pyridine is achieved via phosphorus oxychloride (POCl₃):

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Chlorination | 2-Hydroxynicotinic acid derivatives, N,N-Diethyl aniline, POCl₃ | 120–125°C, 5–8 hours | ~76.9% | , |

The process involves nitrating 2-hydroxynicotinic acid, followed by chlorination with POCl₃, leading to 2-chloro-5-nitropyridine. The reaction is sensitive to temperature and reaction time, with optimized conditions yielding high purity.

Reduction of Nitro Group to Amino Group

The nitro group at the 3-position is reduced to an amino group using various methods:

Research demonstrates that sodium dithionite offers a cost-effective and selective reduction, while catalytic hydrogenation provides cleaner conversion with fewer side products.

Formation of 2-Chloro-5-methyl-3-nitropyridine

The methyl group at the 5-position is introduced via electrophilic substitution or methylation of the pyridine ring, often following nitration and chlorination:

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Methylation | Methyl iodide or methyl sulfate | Reflux in suitable solvent | High selectivity for 5-position | , |

Alternatively, methylation can be achieved via Friedel-Crafts alkylation under controlled conditions to prevent over-alkylation.

Coupling with Cyclopropylamine

The key step involves coupling the chlorinated pyridine with cyclopropylamine:

The process typically employs inert organic solvents such as ethyl acetate or aromatic hydrocarbons, with reaction conditions optimized to favor substitution without decomposition.

Cyclization to Form the Final Compound

The cyclization of the intermediate to form the pyridine ring system is facilitated by alkali metal alkoxides:

This step involves intramolecular cyclization under basic conditions, leading to the desired heterocyclic structure with high purity.

Summary of the Preparation Process

| Step | Key Reagents & Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| Nitration | Dinitrogen pentoxide, dichloromethane | Introduce nitro group | ~66-88% yield, high selectivity |

| Chlorination | POCl₃, 2-hydroxynicotinic acid | Form chlorinated pyridine | ~76.9% yield |

| Reduction | Sodium dithionite or catalytic hydrogenation | Convert nitro to amino | Cost-effective, high selectivity |

| Methylation | Methyl iodide or sulfate | Add methyl group at 5-position | High selectivity |

| Coupling | Cyclopropylamine, inert solvents | Attach cyclopropylamino group | 19–22 hours, high purity |

| Cyclization | Alkali metal alkoxides | Form heterocyclic ring | 100–110°C, yields consistent with pharmacopoeial standards |

化学反応の分析

2-Cyclopropylamino-5-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

2-Cyclopropylamino-5-methyl-3-nitropyridine has diverse applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

作用機序

its structure suggests that it can participate in hydrogen bonding and nucleophilic reactions due to the presence of the cyclopropylamine group. The nitro group, being electron-withdrawing, can influence the reactivity of the pyridine ring and affect the compound’s interactions with other molecules.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Properties

2-Chloro-5-methyl-3-nitropyridine (CAS: N/A; )

- Structure: Chloro (electron-withdrawing) replaces cyclopropylamino.

- Synthesis : Prepared via chlorination of 2-hydroxy-5-methyl-3-nitropyridine with thionyl chloride (92% yield).

- Applications : Intermediate for bioactive products (e.g., pharmaceuticals and agrochemicals).

2-(Benzylthio)-5-bromo-3-nitropyridine (2l) (CAS: N/A; )

- Structure : Benzylthio (bulky, sulfur-containing) and bromo substituents.

- Synthesis : Reacted with benzylthiol chloride in acetonitrile.

- Physical Data : Melting point and NMR/HRMS data provided, enabling direct comparison of spectral characteristics if available for the target compound .

2-Methoxy-4-methyl-3-nitropyridine (7d) (CAS: N/A; )

- Structure: Methoxy (electron-donating) instead of cyclopropylamino.

- Synthesis : 80% yield via established procedures.

- Reactivity: Methoxy groups enhance electron density, contrasting with the electron-withdrawing nitro and cyclopropylamino groups in the target compound .

Physical and Spectral Properties

While spectral data (1H NMR, 13C NMR, HRMS) are provided for compounds in and , such details are absent for the target compound. However, the purity of the target (98%) is comparable to analogs like 2-(Cyclopropylamino)nicotinonitrile (PY-7987, 98%) .

Key Research Findings and Gaps

- Electronic Effects: The cyclopropylamino group in the target compound likely increases steric hindrance and lipophilicity compared to smaller substituents like chloro or methoxy, influencing its reactivity in 1,3-dipolar cycloadditions (a common application for nitropyridines; ) .

- Structural Data : The absence of crystallographic data for the target compound limits understanding of its intermolecular interactions, a gap filled for 2-chloro-5-methyl-3-nitropyridine .

生物活性

Overview

2-Cyclopropylamino-5-methyl-3-nitropyridine (CAS Number: 1033202-65-1) is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. It features a pyridine ring substituted with a cyclopropylamino group and a nitro group, which contribute to its unique biological activities.

- Molecular Formula : C9H11N3O2

- Molecular Weight : 193.21 g/mol

- IUPAC Name : N-cyclopropyl-5-methyl-3-nitropyridin-2-amine

The biological activity of this compound can be attributed to its ability to interact with various biomolecules through:

- Hydrogen Bonding : The presence of the cyclopropylamine group allows for hydrogen bonding with biological targets.

- Nucleophilic Reactions : The compound can participate in nucleophilic substitution reactions, influenced by the electron-withdrawing nature of the nitro group, which can modulate the reactivity of the pyridine ring.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Antiviral Activity

Studies have shown that derivatives of similar pyridine compounds possess antiviral properties, particularly against HIV. For instance, modifications in the structure can enhance potency against wild-type and mutant reverse transcriptases (RT), suggesting that this compound may have similar applications .

Case Studies and Research Findings

- Inhibition of Reverse Transcriptase : A comparative study on aminopyridine derivatives found that certain modifications significantly enhanced inhibitory activity against HIV reverse transcriptase, indicating potential pathways for further research into this compound's antiviral properties .

- Structure–Activity Relationship (SAR) : A review of pyridine derivatives highlighted how structural modifications can lead to enhanced biological activity. The presence of a methyl group and specific nitrogen substitutions were found to be crucial for activity against various targets, suggesting similar strategies could be applied to optimize this compound .

Comparative Analysis with Similar Compounds

A comparison table illustrates how this compound stands against structurally related compounds in terms of biological activity:

| Compound Name | Antiviral Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Potential (under study) | Potential (under study) | Cyclopropylamine and nitro groups present |

| 2-Amino-4-methyl-3-nitropyridine | Moderate | Significant | Lacks cyclopropylamine group |

| N-Cyclopropyl-5-methyl-3-nitropyridin-2-amine | High | Moderate | Similar structure but different substitutions |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Cyclopropylamino-5-methyl-3-nitropyridine in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators if aerosolization occurs .

- Ventilation: Conduct experiments in fume hoods with ≥6 air changes/hour to minimize inhalation risks .

- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion. Dispose of waste via certified hazardous waste handlers .

Q. Which spectroscopic techniques are effective for characterizing structural features of this compound?

- Methodological Answer:

- FTIR and FT-Raman Spectroscopy: Identify functional groups (e.g., nitro, cyclopropylamino) via vibrational modes. Use B3LYP/6-311++G** computational methods to validate peak assignments .

- NMR Spectroscopy: H and C NMR can resolve methyl and cyclopropyl proton environments. Deuterated DMSO or CDCl₃ are suitable solvents for solubility .

Q. What are the key considerations for synthesizing this compound via nucleophilic substitution?

- Methodological Answer:

- Precursor Selection: Start with 2-chloro-5-methyl-3-nitropyridine (CAS 23056-40-8) and cyclopropylamine. Ensure anhydrous conditions to prevent hydrolysis .

- Reaction Optimization: Use polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be optimized to predict electronic properties of nitropyridine derivatives?

- Methodological Answer:

- Functional Selection: Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for nitro-group electron distribution. Pair with 6-311++G** or cc-pVTZ basis sets .

- Validation: Compare calculated HOMO-LUMO gaps and dipole moments with experimental UV-Vis and X-ray crystallography data. Average deviations <2.4 kcal/mol indicate reliability .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational modeling results?

- Methodological Answer:

- Multi-Method Cross-Validation: Combine FTIR, Raman, and NMR data with DFT/Molecular Dynamics simulations to identify outliers. For example, unexpected NO₂ vibrational shifts may indicate solvatomorphism .

- Parameter Refinement: Adjust computational solvation models (e.g., PCM for DMSO) or include anharmonic corrections for nitro-group vibrations .

Q. How can X-ray crystallography resolve crystal structures of this compound in cases of twinning or low-resolution data?

- Methodological Answer:

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine scale matrices .

- Refinement: Employ restraints for cyclopropyl ring geometry and anisotropic displacement parameters. Validate with R-factor convergence (<5% for high-quality data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。